molecular formula C19H21FN4OS B2390748 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034564-85-5

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2390748
CAS No.: 2034564-85-5
M. Wt: 372.46
InChI Key: CFGDPLJGZGEXNA-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agents

Compounds similar to the specified urea derivative, specifically those with a pyrazole moiety, have been studied for their potential antipsychotic effects. For instance, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds showed reduced spontaneous locomotion in mice at doses that did not cause ataxia and did not bind to D2 dopamine receptors in vitro, distinguishing them from clinically available antipsychotic agents (Wise et al., 1987).

Synthesis and Catalysis

Urea derivatives are also significant in synthetic chemistry, serving as catalysts in various reactions. For example, urea has been used as a catalyst in the one-pot synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives through a multicomponent protocol. This method offers advantages such as good yield, simple work-up, and the production of harmless by-products, highlighting the versatility of urea derivatives in synthetic methodologies (Li et al., 2017).

Antimicrobial and Antituberculosis Agents

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These compounds, containing a benzylamino piperidinyl moiety, demonstrated significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential as antimicrobial and antituberculosis agents (Jeankumar et al., 2013).

Antitumor Agents

Compounds with pyrazole and pyrazolopyrimidine scaffolds have been explored for their antitumor properties. An efficient method to obtain derivatives such as ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its subsequent transformation into various derivatives showed significant effects in mouse tumor model cancer cell lines, including EAC, HCT-29 (Colon cancer), and MCF-7 (Breast cancer), indicating the potential of these compounds in cancer treatment (Nassar et al., 2015).

Photodegradation Studies

The photodegradation of certain urea derivatives has been studied, revealing interesting chemical behaviors under light exposure. For example, the photodegradation of a 1,3,4-thiadiazole-urea herbicide was investigated, showcasing the compound's rearrangements involving S-to-N benzyl migration followed by sulfur-oxygen substitution. These studies provide insight into the stability and degradation pathways of urea derivatives under environmental conditions (Moorman et al., 1985).

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-13-10-14(2)24(23-13)17(18-4-3-9-26-18)12-22-19(25)21-11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGDPLJGZGEXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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